molecular formula C8H7NS B016290 1H-Indole-3-thiol CAS No. 480-94-4

1H-Indole-3-thiol

Cat. No.: B016290
CAS No.: 480-94-4
M. Wt: 149.21 g/mol
InChI Key: LYFRUBQVZGVXPR-UHFFFAOYSA-N
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Description

1H-Indole-3-thiol is a sulfur-containing heterocyclic compound derived from indole, a significant structure in organic chemistry. Indole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-3-thiol can be synthesized through several methods. One common approach involves the reaction of indole-3-carboxaldehyde with thiourea under acidic conditions, followed by reduction . Another method includes the cyclization of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed reactions and other advanced catalytic systems is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Indole-3-thiol has numerous applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1H-Indole-3-thiol stands out due to its sulfur-containing structure, which imparts unique chemical reactivity and biological activity.

Biological Activity

1H-Indole-3-thiol (C₈H₇NS) is a sulfur-containing compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by recent research findings and case studies.

This compound is characterized by the presence of a thiol group (-SH) attached to the indole structure. This unique configuration contributes to its reactivity and biological activity. The compound has been studied for its potential therapeutic roles in various diseases, particularly due to its ability to interact with biological macromolecules.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound against various pathogens.

Microorganism Activity Reference
Escherichia coliModerate antibacterial activity
Staphylococcus aureusStrong antibacterial activity
Candida albicansPotent antifungal activity

In a study assessing new indole derivatives, this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that it may inhibit tumor growth through multiple mechanisms:

  • Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Promotes programmed cell death in malignant cells.
  • Inhibition of Metastasis : Reduces the invasive properties of cancer cells.

A notable study demonstrated that treatment with this compound led to a significant reduction in viability in human cancer cell lines, suggesting its potential as an anticancer agent .

Antioxidant Activity

This compound has also been recognized for its antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage and may contribute to its anticancer effects. The compound's ability to scavenge free radicals was confirmed in vitro, indicating a promising role in therapeutic applications aimed at oxidative stress-related diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Modulation : It influences ROS levels, thus impacting cellular signaling pathways involved in apoptosis and survival.
  • Enzyme Inhibition : The compound may inhibit specific enzymes linked to cancer progression and microbial metabolism.

Case Studies

  • Antimicrobial Efficacy : In one case study, this compound was tested against Candida albicans, showing an MIC (Minimum Inhibitory Concentration) as low as 2 µg/mL, indicating potent antifungal activity .
  • Cancer Cell Viability : Another study observed that treatment with varying concentrations of this compound resulted in decreased viability of SH-SY5Y neuroblastoma cells after 72 hours, supporting its role as a potential anticancer agent .

Properties

IUPAC Name

1H-indole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c10-8-5-9-7-4-2-1-3-6(7)8/h1-5,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFRUBQVZGVXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197392
Record name 1H-Indole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-94-4
Record name 1H-Indole-3-thiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3-thiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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